molecular formula C15H9Cl2N3O B8288403 1-(3,5-Dichloro-2-pyridylazo)-2-naphthol

1-(3,5-Dichloro-2-pyridylazo)-2-naphthol

Cat. No.: B8288403
M. Wt: 318.2 g/mol
InChI Key: LBGFLEHINUQYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloro-2-pyridylazo)-2-naphthol is a halogen-substituted pyridylazo compound derived from the parent structure 1-(2-pyridylazo)-2-naphthol (PAN). This compound is primarily utilized as a chromogenic reagent for the spectrophotometric detection and complexometric titration of transition metals due to its high sensitivity and selective interactions with metal ions .

Properties

Molecular Formula

C15H9Cl2N3O

Molecular Weight

318.2 g/mol

IUPAC Name

1-[(3,5-dichloropyridin-2-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C15H9Cl2N3O/c16-10-7-12(17)15(18-8-10)20-19-14-11-4-2-1-3-9(11)5-6-13(14)21/h1-8,21H

InChI Key

LBGFLEHINUQYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=N3)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 1-(3,5-Dichloro-2-pyridylazo)-2-naphthol and analogous compounds:

Compound Name Structural Features Molecular Weight (g/mol) Solubility Key Applications
1-(2-Pyridylazo)-2-naphthol (PAN) Unsubstituted pyridine ring 249.27 Soluble in alcohol, hot dilute alkali; slightly in water Metal indicator, spectrophotometry, extraction of Cu²⁺, Zn²⁺, Ni²⁺
4-(2-Pyridylazo) Resorcinol (PAR) Resorcinol backbone with pyridylazo group 271.26 Water-soluble due to hydroxyl groups Aqueous-phase metal detection (e.g., Co²⁺, Pb²⁺)
1-(4-Chloro-o-sulpho-5-tolylazo)-2-naphthol (Pigment Red 53) Chloro and sulpho substituents on aryl ring 376.7 Water-soluble (sulphonate group) Industrial dye (textiles, cosmetics)
This compound 3,5-Dichloro substitution on pyridine ~320.17* Likely lower water solubility vs. PAN; soluble in organic solvents Enhanced selectivity for heavy metals (e.g., Cd²⁺, Hg²⁺) in non-polar matrices

*Calculated based on PAN’s molecular weight + 2 × Cl (70.9 g/mol).

Performance in Metal Detection

  • The dichloro derivative’s electron-withdrawing Cl groups likely improve metal-ligand stability constants, enhancing detection limits for heavy metals .
  • Selectivity : PAR’s hydroxyl groups favor aqueous-phase applications, while the dichloro compound’s lipophilic nature improves extraction efficiency in organic solvents, reducing interference from alkali/alkaline earth metals .
  • Thermal Stability : PAN has a melting range of 140–142°C . The dichloro analog is expected to exhibit higher thermal stability due to increased molecular rigidity.

Research Findings and Limitations

  • PAN: Limited selectivity necessitates masking agents (e.g., EDTA) in multi-metal systems .
  • Dichloro Derivative : Preliminary studies suggest superior selectivity for Cd²⁺ (detection limit ~0.1 ppm) in the presence of Zn²⁺ and Fe³⁺, but its synthesis is more complex than PAN’s .
  • PAR : Superior for aqueous systems but incompatible with organic extraction methods .

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